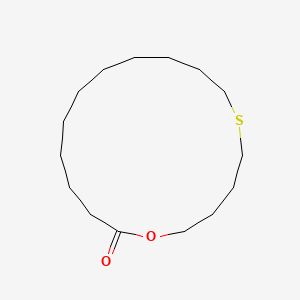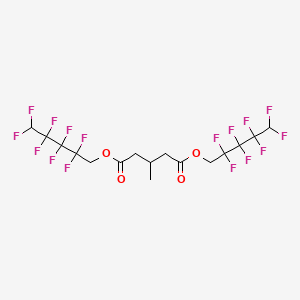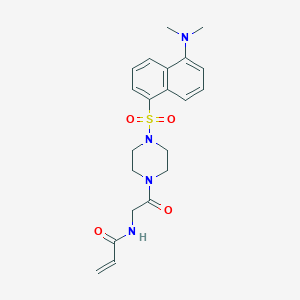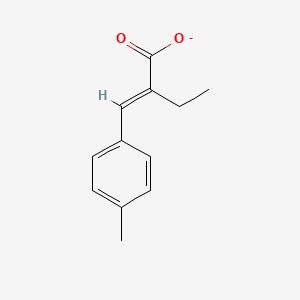
1-Oxa-6-thiacycloheptadecan-17-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxa-6-thiacycloheptadecan-17-one is a chemical compound with the molecular formula C15H28O2S . It contains 46 atoms, including 28 hydrogen atoms, 15 carbon atoms, 2 oxygen atoms, and 1 sulfur atom . This compound is known for its unique structure, which includes both oxygen and sulfur atoms within a cyclic framework.
Méthodes De Préparation
The synthesis of 1-Oxa-6-thiacycloheptadecan-17-one can be achieved through various synthetic routes. One common method involves the oxa-Michael addition reaction, which is a type of nucleophilic addition where an oxygen nucleophile adds to an activated alkene . This reaction is often catalyzed by organocatalysts under mild conditions, leading to high yields and stereoselectivity . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Analyse Des Réactions Chimiques
1-Oxa-6-thiacycloheptadecan-17-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or thiols.
Applications De Recherche Scientifique
1-Oxa-6-thiacycloheptadecan-17-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mécanisme D'action
The mechanism of action of 1-Oxa-6-thiacycloheptadecan-17-one involves its interaction with specific molecular targets and pathways. For example, it may act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also interact with enzymes and receptors involved in inflammation and cell signaling, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
1-Oxa-6-thiacycloheptadecan-17-one can be compared with other similar compounds, such as oxa-spirocycles and other sulfur-containing cyclic compounds. These compounds share some structural similarities but differ in their specific chemical properties and applications. For example, oxa-spirocycles are known for their improved water solubility and lower lipophilicity, making them more suitable for certain pharmaceutical applications . Other sulfur-containing cyclic compounds may have different reactivity and biological activities, highlighting the unique properties of this compound .
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of more complex molecules and a promising candidate for therapeutic development. Further research is needed to fully explore its potential and to develop new applications for this intriguing compound.
Propriétés
Numéro CAS |
1899-05-4 |
|---|---|
Formule moléculaire |
C15H28O2S |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
1-oxa-6-thiacycloheptadecan-17-one |
InChI |
InChI=1S/C15H28O2S/c16-15-11-7-5-3-1-2-4-6-9-13-18-14-10-8-12-17-15/h1-14H2 |
Clé InChI |
BFQGVDDCANBDQU-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCCSCCCCOC(=O)CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-hydroxycyclopentyl)methyl]-N-methylbenzamide](/img/structure/B14751996.png)




![13H-Benz[6,7]indolo[2,3-b]quinoxaline](/img/structure/B14752021.png)
![2-[[6-[[6-[(2S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;tetrahydrate](/img/structure/B14752023.png)
![Ethyl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B14752025.png)


![[(Propane-1-sulfonyl)methyl]benzene](/img/structure/B14752050.png)


![1,4-Dioxa-8-azoniaspiro[4.5]decane](/img/structure/B14752072.png)
